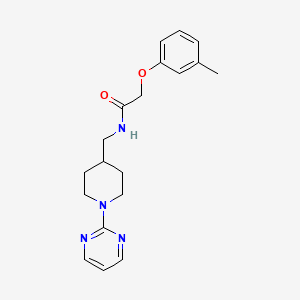

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-15-4-2-5-17(12-15)25-14-18(24)22-13-16-6-10-23(11-7-16)19-20-8-3-9-21-19/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEQEUCJCJZZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between the target compound and its analogues:

Physicochemical and Pharmacological Properties

- Lipophilicity : The meta-tolyloxy group in the target compound likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility. Ortho-substituted analogues () may exhibit reduced steric hindrance but lower metabolic stability .

- Solubility : Piperazine-containing compounds () demonstrate enhanced aqueous solubility due to the basic nitrogen in piperazine, whereas piperidine-based derivatives (e.g., target compound) rely on protonation for solubility .

- Sulfur-containing analogues () may exhibit distinct binding modes due to sulfur’s electronegativity .

Q & A

Q. What are the recommended synthetic routes for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the piperidine ring with a pyrimidin-2-yl group via nucleophilic substitution or reductive amination. For example, reacting 1-(pyrimidin-2-yl)piperidin-4-amine with an alkylating agent (e.g., bromoacetate derivatives) .

- Step 2 : Coupling the intermediate with m-tolyloxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the acetamide bond .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are standard for isolating the final compound .

Q. How should researchers characterize the purity and structure of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm regioselectivity of the pyrimidinyl and m-tolyloxy groups. For instance, aromatic protons in the m-tolyl group appear as distinct multiplets in the 6.7–7.2 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~369.18 for CHNO) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective for resolving regioselectivity challenges during pyrimidine substitution?

Regioselectivity in pyrimidine functionalization can be controlled by:

- Directing Groups : Use of transient protecting groups (e.g., Boc) on the piperidine nitrogen to steer reactivity toward the 2-position of pyrimidine .

- Catalytic Conditions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C-H activation, though this requires pre-functionalized intermediates .

- Computational Modeling : DFT calculations to predict reactive sites on the pyrimidine ring, optimizing reaction conditions (e.g., solvent polarity, temperature) .

Q. How can researchers analyze potential biological targets for this compound?

- Molecular Docking : Use software like AutoDock Vina to screen against kinases or GPCRs, leveraging the compound’s piperidine-pyrimidine core (common in kinase inhibitors) .

- Biochemical Assays : Test inhibition of enzymes (e.g., phosphodiesterases) via fluorescence-based assays. For example, measure IC values using purified enzyme and substrate (e.g., cAMP) .

- SAR Studies : Synthesize analogs with modified m-tolyloxy or pyrimidine groups to correlate structural features with activity .

Q. What experimental design considerations are critical for pharmacokinetic (PK) studies?

- Solubility Optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility, which is typically low due to the hydrophobic m-tolyl group .

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Structural modifications (e.g., fluorination) may reduce CYP450-mediated metabolism .

- In Vivo PK : Administer via intravenous/oral routes in rodent models, with plasma sampling over 24h. Key parameters: half-life (), bioavailability () .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Source Validation : Cross-check assays using standardized protocols (e.g., NIH/NCATS guidelines) to rule out variability in cell lines or assay conditions .

- Impurity Profiling : Characterize batches with LC-MS to identify by-products (e.g., deacetylated analogs) that may contribute to off-target effects .

- Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. Why might crystallographic data conflict with computational predictions for this compound?

- Conformational Flexibility : The piperidine ring’s chair-to-boat transitions and m-tolyloxy rotation may lead to multiple low-energy states not captured in rigid docking .

- Crystallization Artifacts : Solvent choice (e.g., DMSO vs. ethanol) can stabilize specific conformations. Use SHELXL for refining disordered regions in X-ray structures .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.